molecular formula C9H17N B8540910 1,8-Nonadiene-5-ylamine

1,8-Nonadiene-5-ylamine

Cat. No.: B8540910
M. Wt: 139.24 g/mol
InChI Key: MIYXXTLNKNTIMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Nonadiene-5-ylamine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

nona-1,8-dien-5-amine

InChI

InChI=1S/C9H17N/c1-3-5-7-9(10)8-6-4-2/h3-4,9H,1-2,5-8,10H2

InChI Key

MIYXXTLNKNTIMM-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(CCC=C)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

9.21 g (35 mmol) of triphenylphosphine, 4.50 g (32 mmol) of 1,8-nonadiene-5-ol (8), and 6.03 g (41 mmol) of phthalimide were dissolved in 150 ml of tetrahydrofuran. This solution thus obtained was stirred for 30 minutes, and at room temperature, 15 ml (33 mmol) of diethyl azodicarboxylate (2.2 mol/l solution in toluene) was thereafter dropped in the solution, which was then stirred for 12 hours. Subsequently, hexane was added to the solution, and a precipitate was filtered off, and the filtrate thus obtained was dried over sodium sulfate. The solvent was distilled off, and the crude product thus obtained was purified by silica gel column chromatography (eluent: hexane:ethyl acetate of 5:1). The product thus obtained was dissolved in 50 ml of methanol, and 3 ml of hydrazine hydrate was added to the solution thus obtained, which was then refluxed for 1 hour. The reaction solution thus obtained was cooled, and a white precipitate was obtained by filtration and was washed with methanol. The filtrate thus obtained was concentrated, hexane was then added to the filtrate, and a white precipitate thus produced was obtained by re-filtration and was washed with hexane. Then, the solvent was distilled off from this filtrate. Thus, 2.58 g (18 mmol) of a slightly yellow liquid was obtained as an intended compound (9). A yield of the compound (9) was 57%. 1,8-nonadiene-5-ol (8) as a synthetic starting material can be synthesized in the same manner as in Reference Example 8 (synthesis of starting material for Example 13) described below, for example. Values obtained by instrumental analysis of the compound (9) are shown below.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
6.03 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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